2-(Diethylamino)ethanimidamide
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Overview
Description
2-(Diethylamino)ethanimidamide is an organic compound with the molecular formula C6H15N3. It is characterized by its solid form and is known for its distinctive chemical properties. This compound is utilized in various research and development applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethanimidamide typically involves the reaction of diethylamine with an appropriate precursor under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at a specific range to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then packaged and stored under appropriate conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; performed in polar solvents.
Major Products:
Oxidation: Corresponding oxides and by-products.
Reduction: Amines and related derivatives.
Substitution: Substituted ethanimidamides and related compounds.
Scientific Research Applications
2-(Diethylamino)ethanimidamide finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
- 2-(1-Methyl-4-piperidinyl)ethanimidamide
- 2-(2-Methoxyphenyl)ethanimidamide
- 2-(3,4-Difluorophenyl)ethanimidamide
Comparison: 2-(Diethylamino)ethanimidamide is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(diethylamino)ethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-3-9(4-2)5-6(7)8/h3-5H2,1-2H3,(H3,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFVLJDYYWMBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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